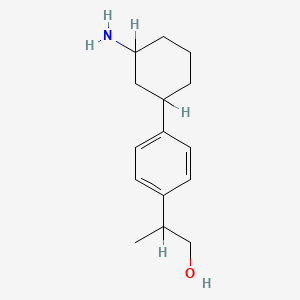
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol is an organic compound that features a cyclohexyl ring with an amino group, a benzene ring, and an ethanol group. This compound is of interest due to its unique structure, which combines elements of both aliphatic and aromatic chemistry, making it a versatile molecule for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol typically involves the hydrogenation of nitrocinnamic acids using a skeletal nickel catalyst. This process predominantly forms the cis-3-aminocyclohexyl and trans-4-aminocyclohexyl derivatives . The reaction conditions include:
Catalyst: Skeletal nickel
Temperature: Elevated temperatures to facilitate hydrogenation
Pressure: High hydrogen pressure to ensure complete reduction
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors with continuous feed systems to maintain consistent reaction conditions. The use of robust catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Aminocyclohexyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate: Contains a carbamate group instead of an ethanol group.
Uniqueness
4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol is unique due to its combination of an amino group, a cyclohexyl ring, and an ethanol group, which provides a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
73823-84-4 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-[4-(3-aminocyclohexyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-11(10-17)12-5-7-13(8-6-12)14-3-2-4-15(16)9-14/h5-8,11,14-15,17H,2-4,9-10,16H2,1H3 |
Clave InChI |
KHRUUWKYUQXZNE-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1=CC=C(C=C1)C2CCCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


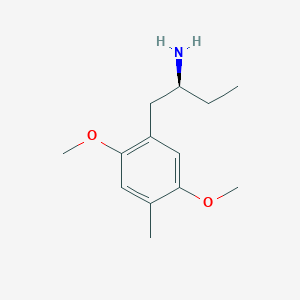
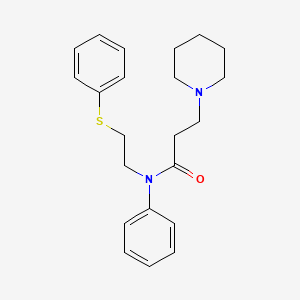

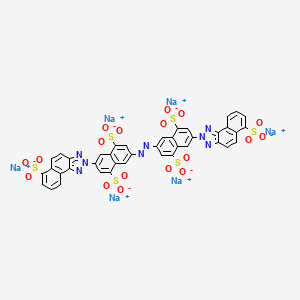

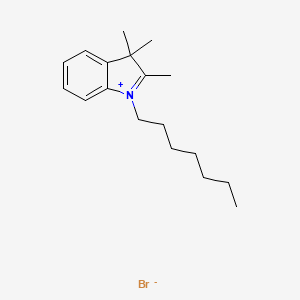



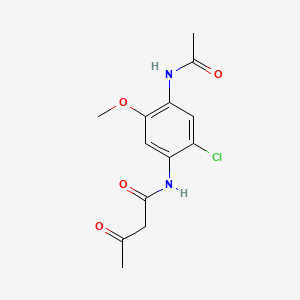
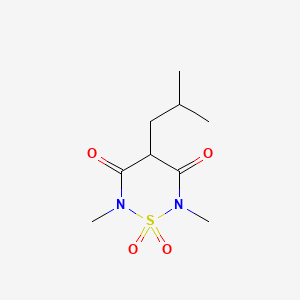
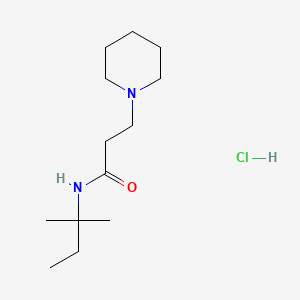
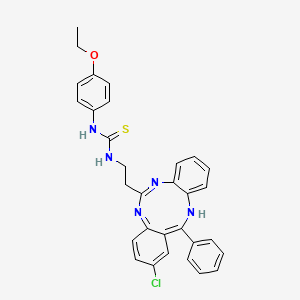
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
